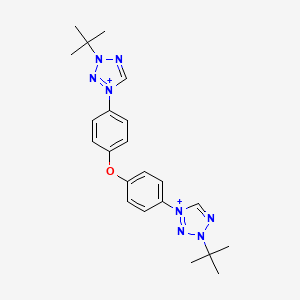
1,1'-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features two tetrazolium rings connected by an oxydibenzene moiety, with tert-butyl groups attached to the tetrazolium rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) typically involves the following steps:
Diazo Coupling: The initial step involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride).
Tetrazolium Formation: The resulting bis-formazans are treated with formaldehyde in the presence of perchloric acid in dioxane to form the tetrazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form verdazyl radicals, which are stable organic radicals.
Reduction: It can be reduced to form leuco bases, which are intermediates in the synthesis of verdazyl radicals.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazolium rings.
Common Reagents and Conditions
Oxidation: Formaldehyde in acidic medium followed by treatment with a base.
Reduction: Formaldehyde in basic medium.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
Verdazyl Radicals: Formed through oxidation.
Leuco Bases: Formed through reduction.
Substituted Tetrazolium Salts: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of verdazyl radicals, which are important in various chemical reactions and studies.
Biology: Employed in cell viability assays (e.g., MTT assay) to evaluate the cytotoxicity of compounds.
Medicine: Investigated for its potential antiviral, antifungal, and anticancer properties.
Industry: Used in the development of new materials and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) involves its ability to form stable radicals and interact with various molecular targets. The tetrazolium rings can undergo redox reactions, leading to the formation of verdazyl radicals. These radicals can interact with biological molecules, leading to various biological effects. The compound’s ability to form complexes with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium): Similar in structure but with pyridinium rings instead of tetrazolium rings.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Similar in structure but with formazan groups instead of tetrazolium rings.
Uniqueness
1,1’-(oxydibenzene-4,1-diyl)bis(3-tert-butyl-1H-tetrazol-3-ium) is unique due to its tetrazolium rings, which confer specific redox properties and the ability to form stable radicals. This makes it particularly useful in applications requiring stable radical formation and redox activity .
Propiedades
Fórmula molecular |
C22H28N8O+2 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
3-tert-butyl-1-[4-[4-(3-tert-butyltetrazol-1-ium-1-yl)phenoxy]phenyl]tetrazol-1-ium |
InChI |
InChI=1S/C22H28N8O/c1-21(2,3)29-23-15-27(25-29)17-7-11-19(12-8-17)31-20-13-9-18(10-14-20)28-16-24-30(26-28)22(4,5)6/h7-16H,1-6H3/q+2 |
Clave InChI |
CIKLTFHYQPWHSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1N=C[N+](=N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+]4=NN(N=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-N'-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B12502336.png)

![Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12502358.png)
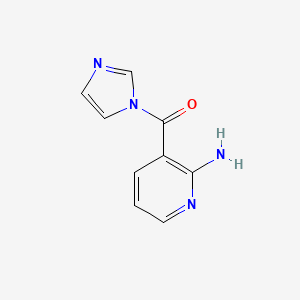
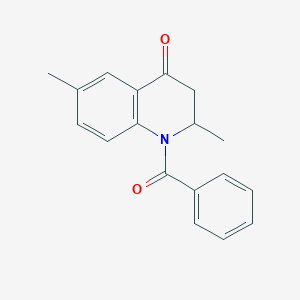
![Methyl 3-{[(2-chloro-4-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12502373.png)
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502381.png)
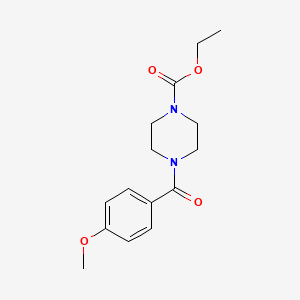
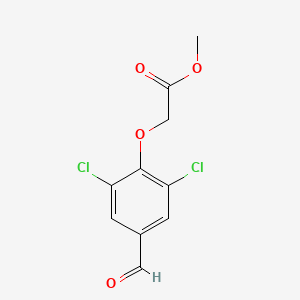
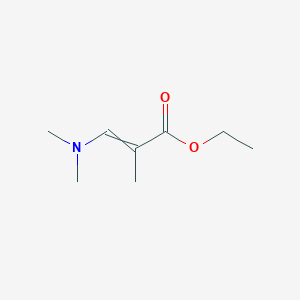
![tert-butyl N-[2-hydroxy-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B12502396.png)
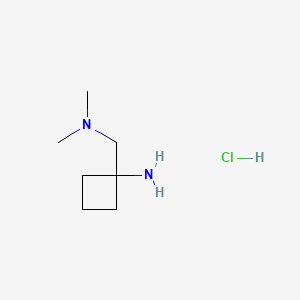
![Ethyl 2-(morpholin-4-yl)-5-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12502422.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12502427.png)
